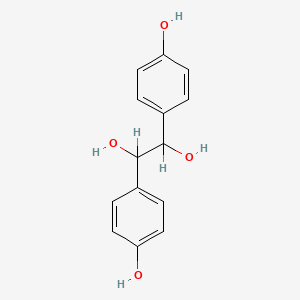

1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol

Cat. No. B3053177

Key on ui cas rn:

5173-27-3

M. Wt: 246.26 g/mol

InChI Key: GRCDZLQANHNACB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04087336

Procedure details

The electrolysis cell was charged with 400 grams (3.28 moles) of 4-hydroxybenzaldehyde and 3500 milliliters 2.0 molar aqueous sodium hydroxide. The mixture was warmed on a stirrer-hotplate to about 45° C to effect complete dissolution. Then a small amount of Union Carbide SAG 470 silicone antifoam agent was added. The electrolysis was conducted at a constant current of 25 amperes and a temperature range between about 44° C and about 49° C over an 8-hour period. The cathode potential was -2.0 to about -2.1 volts versus the saturated calomel electrode. Upon completion of the electrolysis, the product solution was allowed to cool to ambient temperatures and removed from the cell. The cell was washed with water and the washings added to the product solution. The volume of the combined product solution and washings was reduced to approximately 1,500 milliliters by evaporation in vacuo. The remaining solution was acidified to about pH 6.3 by the dropwise addition of acetic acid at the rate of 20 milliliters per minute. A total of 450 milliliters of acetic acid was added. The solution was cooled in an ice-water bath to induce crystallization. The precipitate was collected by suction filtration, washed with cold water, and dried to yield 299.0 grams (74.1 percent) of 1,2-bis(4-hydroxyphenyl)-ethane-1,2-diol.

[Compound]

Name

silicone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

calomel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

74.1%

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1>[OH-].[Na+]>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]([OH:7])[CH:6]([C:5]2[CH:8]=[CH:9][C:2]([OH:1])=[CH:3][CH:4]=2)[OH:7])=[CH:4][CH:3]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

400 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C=O)C=C1

|

|

Name

|

|

|

Quantity

|

3500 mL

|

|

Type

|

solvent

|

|

Smiles

|

[OH-].[Na+]

|

Step Two

[Compound]

|

Name

|

silicone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

calomel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

45 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolution

|

WAIT

|

Type

|

WAIT

|

|

Details

|

a temperature range between about 44° C and about 49° C over an 8-hour period

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to ambient temperatures

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed from the cell

|

WASH

|

Type

|

WASH

|

|

Details

|

The cell was washed with water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the washings added to the product solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The volume of the combined product solution and washings was reduced to approximately 1,500 milliliters by evaporation in vacuo

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The remaining solution was acidified to about pH 6.3 by the dropwise addition of acetic acid at the rate of 20 milliliters per minute

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A total of 450 milliliters of acetic acid was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was cooled in an ice-water bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallization

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate was collected by suction filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cold water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=CC=C(C=C1)C(C(O)C1=CC=C(C=C1)O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 299 g | |

| YIELD: PERCENTYIELD | 74.1% | |

| YIELD: CALCULATEDPERCENTYIELD | 74% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |